2-(4-Bromo-3-nitrophenyl)acetic acid
Overview
Description
“2-(4-Bromo-3-nitrophenyl)acetic acid” is a chemical compound with the CAS Number: 1261603-30-8 . It has a molecular weight of 260.04 and its IUPAC name is (4-bromo-3-nitrophenyl)acetic acid . The compound is a solid at room temperature .
Synthesis Analysis
The synthesis of “this compound” involves several steps . The process starts with the addition of 4-bromo-2-nitroxyl chloride toluene to a solution of sodium Metal 99.5 in butyl ether . The reaction generates 4-bromo-2-nitrotoluene base sodium, which is then heated to produce 4-bromo-2-nitrobenzyl sodium . Carbon dioxide gas is then added to the reaction solution, resulting in the formation of 2-nitro-4-bromo-acid sodium . The reaction solution is then acidified with Hydrogen chloride, and the product is extracted with diethyl ether .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C8H6BrNO4 . The InChI code for the compound is 1S/C8H6BrNO4/c9-6-2-1-5 (4-8 (11)12)3-7 (6)10 (13)14/h1-3H,4H2, (H,11,12) .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 260.04 . The compound is stored at a temperature of 4°C .Scientific Research Applications
Chemical Synthesis and Reactions
2-(4-Bromo-3-nitrophenyl)acetic acid plays a role in various chemical synthesis processes and reactions. For instance, it is involved in the synthesis of specific aziridines, a class of organic compounds with a three-membered nitrogen-containing ring. The compound is formed during the bromination of certain aziridines in acetic acid, leading to derivatives like 1-(4-bromophenyl)-3-(4-nitrophenyl)-2,2-dichloroaziridine (Khlebnikov & Kostikov, 1984).
Role in Biochemical Assays
This compound is significant in biochemical assays, particularly in the field of enzymology. An example includes its use as a substrate in assays for β-glucuronidase activity, where the hydrolytic activity of the enzyme is measured (Kato et al., 1960).
Hydroxyl Protecting Group in Organic Synthesis
In organic synthesis, especially in the synthesis of complex molecules like carbohydrates, protecting groups play a crucial role. This compound derivatives have been utilized as hydroxyl protecting groups. They are chosen for their stability under various conditions and can be selectively removed without affecting other sensitive groups in the molecule (Daragics & Fügedi, 2010).
Electrochemical Sensing of Toxic Organic Pollutants
The derivatives of this compound have been explored for the development of electrochemical sensors. These sensors are capable of detecting nitro aromatic toxins, demonstrating their potential in environmental monitoring and public health (Shah et al., 2017).
Crystallographic Studies
Crystallographic studies involving this compound provide insights into its structural properties. These studies are crucial for understanding the molecular interactions and stability of the compound, which can be applied in various chemical and pharmaceutical fields (Ge & Gao, 2011).
Safety and Hazards
The compound is harmful if inhaled, comes into contact with skin, or if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
It is known that similar compounds, such as nitrobenzenes, interact with multiple receptors .
Mode of Action
It is known that similar compounds can cause depolarization effects on the transmembrane potential difference .
Biochemical Pathways
Similar compounds have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Similar compounds have been found to have high gi absorption and low skin permeation .
Result of Action
Similar compounds have been found to have a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that similar compounds are soluble in hot water, ethanol, chloroform, ether, and benzene, and slightly soluble in water .
Properties
IUPAC Name |
2-(4-bromo-3-nitrophenyl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c9-6-2-1-5(4-8(11)12)3-7(6)10(13)14/h1-3H,4H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZLMIGRMVOYLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261603-30-8 | |
Record name | 2-(4-bromo-3-nitrophenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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